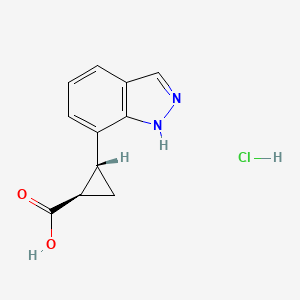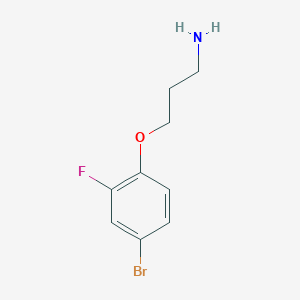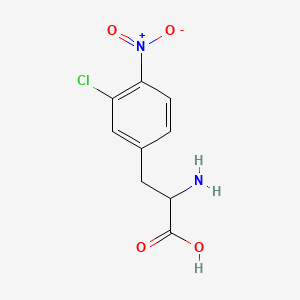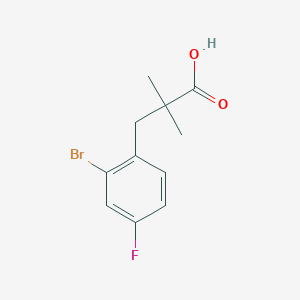
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in developing pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromo-4-fluorophenyl)propanoic acid: Similar structure but lacks the dimethyl groups on the propanoic acid moiety.
2-Bromo-4-fluorobenzoic acid: Contains a benzoic acid core instead of a propanoic acid core.
Uniqueness
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, along with the dimethyl groups on the propanoic acid moiety. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
3-(2-bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(13)5-9(7)12/h3-5H,6H2,1-2H3,(H,14,15) |
Clé InChI |
ZAQDOOMMVOICJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=C(C=C1)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
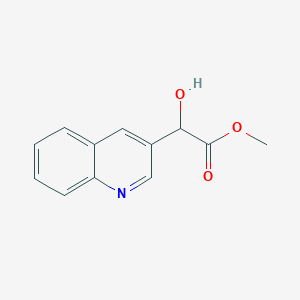
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
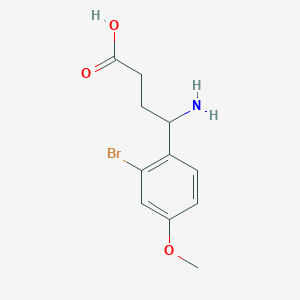
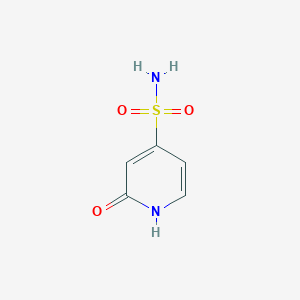
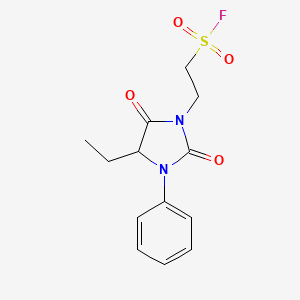
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
